![molecular formula C12H13N3O2 B1531971 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine CAS No. 1368875-23-3](/img/structure/B1531971.png)
6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves experimental procedures and the use of diverse organic reagents . For instance, a compound with a similar structure was synthesized via a Dimroth rearrangement .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various analytical and spectroscopic techniques . The structure of the compound can be optimized using the density functional theory (DFT/B3LYP) method .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine” has a molecular weight of 265.7 .Scientific Research Applications
Kinase Inhibition
One significant application of compounds structurally related to 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine is in the inhibition of specific kinases. For instance, the structure of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine was determined as a new inhibitor of CLK1 and DYRK1A kinases, showcasing its potential in modulating kinase activity which is crucial in cancer research and treatment (Guillon et al., 2013).
Antibacterial Properties
Compounds with a core structure similar to 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine have been explored for their antibacterial properties. For example, the synthesis and structural characterization of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine showed potential as an antibacterial agent, highlighting the role of these compounds in combating bacterial infections (Murugavel et al., 2015).
Antihypertensive Activity
The antihypertensive activity of derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine demonstrates another crucial application. Notably, derivatives such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine have shown to lower blood pressure in spontaneously hypertensive rats, offering insights into new antihypertensive therapies (Bennett et al., 1981).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation and their evaluation for insecticidal and antibacterial potential further underline the versatility of these compounds. Such studies provide a foundation for developing new insecticides and antibiotics, addressing the need for novel solutions in agriculture and healthcare (Deohate & Palaspagar, 2020).
Gas Separation Applications
The development of hyperbranched polyimides for gas separation applications showcases the utility of 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine derivatives in material science. Such applications are crucial for environmental protection and the advancement of chemical processing industries (Fang et al., 2000).
Safety And Hazards
The safety and hazards of similar compounds have been documented. For instance, the compound “3,4-Dimethoxyphenethylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions of research on “6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine” and similar compounds are promising. They are being studied for their potential as anticancer chemotherapeutic agents . The complete crystal structure of a similar compound, synthesized via a Dimroth rearrangement and designed as a new inhibitor of CLK1 and DYRK1A kinases, was established by a single-crystal X-ray diffraction . This could be useful for designing new derivatives and contribute to the structural database .
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(13)15-7-14-9/h3-7H,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNJWYMZXQMFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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